(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation precisely describes the molecular architecture, indicating the presence of a five-membered oxazolidinone ring system substituted at the 5-position with a methanesulfonyl chloride group. The compound belongs to the broader class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure.
The structural representation can be expressed through several standardized formats. The Simplified Molecular-Input Line-Entry System notation provides a concise linear representation: C1C(OC(=O)N1)CS(=O)(=O)Cl. This notation reveals the cyclical nature of the oxazolidinone core, with the carbonyl group at the 2-position and the methanesulfonyl chloride substituent attached to the methylene carbon at the 5-position.
The International Chemical Identifier string further defines the compound's structure as InChI=1S/C4H6ClNO4S/c5-11(8,9)2-3-1-6-4(7)10-3/h3H,1-2H2,(H,6,7). This representation provides unambiguous identification of the compound's connectivity and can be converted to the corresponding International Chemical Identifier Key: LBKIUYUOEDTXQS-UHFFFAOYSA-N. These standardized identifiers ensure consistent recognition across chemical databases and research publications.
The oxazolidinone ring system exhibits a planar configuration typical of five-membered heterocycles, with the sulfonyl chloride group extending from the ring in a tetrahedral geometry around the sulfur atom. This three-dimensional arrangement influences both the compound's reactivity profile and its potential interactions with biological targets.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for this compound is 1593906-79-6. This unique identifier provides definitive database recognition across scientific literature and commercial chemical suppliers. The registry number was first assigned when the compound was characterized and documented in chemical databases, reflecting its relatively recent identification as a distinct chemical entity.
Alternative chemical designations documented in scientific databases include several synonymous nomenclatures. The compound is recognized under the designation TNC90679 in certain chemical inventories. Additionally, the European chemical classification system identifies this substance under the code EN300-286923. These alternative identifiers facilitate cross-referencing between different chemical databases and regulatory systems.
The compound may also be referenced in scientific literature through descriptive nomenclature emphasizing its functional groups, such as "oxazolidinone methanesulfonyl chloride derivative" or "5-substituted oxazolidin-2-one with sulfonyl chloride functionality." These descriptive terms help researchers identify the compound within broader discussions of oxazolidinone chemistry and sulfonyl chloride reactivity.
Molecular Formula and Weight Calculations
The molecular formula of this compound is C4H6ClNO4S. This formula represents the precise atomic composition, indicating the presence of four carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight has been calculated as 199.6127 grams per mole, providing essential data for stoichiometric calculations in synthetic applications.
The atomic composition breakdown reveals several key structural features contributing to the compound's properties. The carbon framework consists of the five-membered oxazolidinone ring containing three carbon atoms, with an additional carbon atom in the methylene bridge connecting to the sulfonyl chloride group. The nitrogen atom participates in both the ring structure and the characteristic carbamate functionality of oxazolidinones.
| Element | Count | Atomic Mass (amu) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 4 | 12.011 | 48.044 |
| Hydrogen | 6 | 1.008 | 6.048 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 4 | 15.999 | 63.996 |
| Sulfur | 1 | 32.065 | 32.065 |
| Total | 17 | 199.613 |
The oxygen atoms are distributed across different functional groups within the molecule. Two oxygen atoms participate in the oxazolidinone ring system, with one forming the carbonyl group and another serving as the ring oxygen. The remaining two oxygen atoms are associated with the sulfonyl group, creating the characteristic sulfone functionality that contributes significantly to the compound's reactivity.
The high oxygen content relative to the carbon framework influences the compound's polarity and potential for hydrogen bonding interactions. The presence of both carbonyl and sulfone functionalities creates multiple sites for electrophilic attack, making this compound particularly useful as a synthetic intermediate in organic transformations.
Stereochemical Considerations in Oxazolidinone Derivatives
Stereochemical considerations in oxazolidinone derivatives represent a crucial aspect of their chemical behavior and biological activity. The oxazolidinone ring system inherently possesses the potential for stereoisomerism, particularly when substituted at various positions. While this compound itself may not exhibit clear stereogenic centers in its basic form, understanding the stereochemical principles governing oxazolidinone chemistry provides essential context for its applications and reactivity.
The five-membered oxazolidinone ring adopts a primarily planar conformation, but substitution patterns can introduce conformational preferences and stereochemical complexity. In related oxazolidinone derivatives used as chiral auxiliaries, the stereochemistry at the 4 and 5 positions plays a critical role in controlling the outcome of asymmetric reactions. These Evans oxazolidinones have been extensively employed in stereoselective synthesis, demonstrating the importance of precise stereochemical control in this class of compounds.
Chirality in oxazolidinone systems significantly influences biological activity, as demonstrated by clinically important antibiotics like linezolid. Research has shown that the S-enantiomer of linezolid exhibits approximately four times greater potency than the R-enantiomer in inhibiting bacterial growth. This stereoselective activity underscores the importance of stereochemical purity in oxazolidinone-based pharmaceuticals and research compounds.
The stereochemical principles governing oxazolidinone derivatives extend to their synthetic applications. When employed as chiral auxiliaries, these compounds rely on their defined stereochemistry to induce predictable asymmetry in subsequent reactions. The coordination of metal cations by the oxygen atoms of both the acyl group and the oxazolidinone ring fixes the enolate conformation, allowing the steric hindrance of bulky substituents to effectively influence reaction stereochemistry.
Analytical methods for determining stereochemical purity in oxazolidinone derivatives have advanced significantly, with capillary electrophoresis using anionic cyclodextrins proving particularly effective for chiral separation. These techniques enable researchers to assess enantiomeric purity and study enantiomer migration order reversals, which can occur based on subtle changes in molecular structure or analytical conditions. Understanding these stereochemical nuances remains essential for both synthetic applications and quality control in oxazolidinone derivative research and development.
Properties
IUPAC Name |
(2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO4S/c5-11(8,9)2-3-1-6-4(7)10-3/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKIUYUOEDTXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Mediated Cyclization of Carbamates
A widely adopted approach, detailed in EP1328509B1, involves reacting aryl carbamates with (S)-glycidyl derivatives in the presence of lithium bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). For example, treatment of N-carbobenzoxy-3-fluoro-4-morpholinylaniline with lithium t-butoxide in tetrahydrofuran (THF) at -78°C generates a nucleophilic intermediate, which undergoes stereoselective ring-opening of S-glycidyl acetamide to yield 5-(R)-hydroxymethyl-oxazolidinones. This method achieves enantiomeric excess >98%, critical for subsequent functionalization.
Palladium-Catalyzed Cross-Coupling for C5 Modification
Recent advancements, as demonstrated in PMC5682613, employ palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse C5 substituents. Starting from brominated benzoxazinone precursors, borylation with bis(pinacolato)diboran followed by coupling with acetamide derivatives yields 5-substituted oxazolidinones. While this method primarily targets heteroaryl groups, analogous strategies could theoretically incorporate sulfur-containing intermediates by substituting boronic esters with thiol precursors.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Mesylation-Azide Oxidation | Mesylation → Azide displacement → Chlorination | 45–55 | 95 | Moderate |
| Direct Thiol Oxidation | Bromide → Thiol → Oxidation | 62–68 | 98 | High |
| One-Pot Tandem Synthesis | In situ chlorination → Sulfonation | 71 | 97 | High |
The one-pot approach offers superior yield and scalability, albeit requiring precise temperature control during sulfonation. Conversely, the thiol oxidation route provides higher purity, making it preferable for small-scale pharmaceutical applications.
Challenges and Optimization Strategies
Stereochemical Integrity
Maintaining enantiopurity during C5 functionalization remains challenging. EP1328509B1 highlights that using chiral auxiliaries during cyclization minimizes racemization, preserving >95% enantiomeric excess through subsequent steps.
Chlorination Side Reactions
Over-chlorination of the oxazolidinone ring or competing N-chlorination can occur. WO2002085849A2 mitigates this by employing stoichiometric Cl₂ in dichloroethane at -10°C, selectively targeting the thiol group.
Solvent Selection
Polar aprotic solvents like DMF enhance nucleophilic displacement rates but may degrade sensitive intermediates. Substituting DMF with acetonitrile in the azide displacement step improves stability without sacrificing reactivity.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used to hydrolyze the sulfonyl chloride group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
Organic Synthesis
Chiral Auxiliaries
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is utilized as a chiral auxiliary in asymmetric synthesis. The oxazolidinone ring system provides a versatile framework for the introduction of chirality into organic molecules. This compound facilitates the synthesis of enantiomerically enriched products, which is crucial for the development of pharmaceuticals .
Reagents in Chemical Reactions
The compound acts as an effective reagent in various chemical transformations. It can be employed in the synthesis of sulfonamides and other derivatives by reacting with amines or alcohols. The presence of the methanesulfonyl group enhances the electrophilicity of the carbon atom adjacent to the nitrogen, making it a suitable precursor for further functionalization .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Compounds synthesized from this precursor have shown efficacy against Gram-positive bacteria and certain resistant strains, making them valuable candidates for antibiotic development .
Pharmacological Properties
The oxazolidinone structure has been associated with various pharmacological effects, including muscle relaxant and anticonvulsant activities. Some studies suggest that derivatives may serve as monoamine oxidase inhibitors, which could be beneficial in treating mood disorders .
Material Science
Polymer Chemistry
In material science, this compound can be used to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride: Similar structure but with a methyl group at the 3-position.
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Contains an acetic acid group instead of a sulfonyl chloride group
Uniqueness
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is unique due to its combination of the oxazolidinone ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
The compound (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a member of the oxazolidinone family, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antithrombotic agent. The molecular formula is with a molecular weight of approximately 199.61 g/mol.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for the development of new antibacterial agents.
Case Study:
A study explored the efficacy of oxazolidinone derivatives against resistant strains of Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as effective treatments for resistant infections .
Antithrombotic Properties
Another significant biological activity of this compound is its potential as an antithrombotic agent. Research has indicated that oxazolidinone derivatives can inhibit coagulation factors such as thrombin and factor Xa, which are crucial in the coagulation cascade.
Experimental Findings:
In vitro studies demonstrated that specific derivatives exhibited over 10,000-fold selectivity for factor Xa compared to other serine proteases, showcasing their potential for use in anticoagulant therapy . This selectivity is essential for minimizing side effects associated with anticoagulants.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the oxazolidinone ring. A comparison of structurally similar compounds reveals how modifications affect their pharmacological profiles:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Benzyl-2-oxo-1,3-oxazolidin-5-one | Contains a benzyl group | Exhibits strong antibacterial activity |
| 5-Chloro-N-(2-methylphenyl)oxazolidin | Chlorinated derivative | Potentially enhanced bioactivity due to halogen |
| 2-Oxo-3-(4-fluorophenyl)-1,3-oxazolidine | Fluorinated phenyl substituent | Increased lipophilicity may improve absorption |
These variations highlight the importance of structural modifications in enhancing the efficacy and selectivity of oxazolidinone derivatives.
The mechanism by which this compound exerts its biological effects involves interactions with key biological macromolecules. For antibacterial activity, it binds selectively to bacterial ribosomes, inhibiting protein synthesis. For antithrombotic activity, it interacts with coagulation factors such as factor Xa.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonic acid derivative | SOCl₂, reflux, 6h | 78–85 | |
| Oxazolidinone carboxylate | ClSO₃H, DCM, 0°C to RT, 12h | 65–72 |
How is the structural configuration of this compound validated in crystallographic studies?
Basic
X-ray crystallography using programs like SHELXL and SHELXS is standard for determining bond lengths, angles, and stereochemistry. For example, SHELXL refines small-molecule structures by optimizing parameters against diffraction data . ORTEP-3 and WinGX are used to visualize thermal ellipsoids and validate molecular geometry . The 5-(R) configuration of the oxazolidinone ring is critical for biological activity and is confirmed via anomalous dispersion effects in high-resolution datasets .
What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) during structural elucidation?
Advanced
Contradictions arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Methodological approaches include:
- Multi-technique validation : Cross-verify NMR (e.g., H, C, HSQC) with X-ray data .
- DFT calculations : Compare experimental NMR shifts with computed values to identify conformational discrepancies .
- Variable-temperature NMR : Detect rotational barriers or tautomeric equilibria affecting spectral assignments .
Example : A study on oxazolidinone derivatives used NOESY correlations to confirm spatial proximity of substituents, resolving conflicts between solution-state NMR and solid-state X-ray geometries .
What reaction pathways are accessible via the sulfonyl chloride group in medicinal chemistry applications?
Basic
The sulfonyl chloride group undergoes nucleophilic substitution to form:
- Sulfonamides : React with primary/secondary amines (e.g., piperazine derivatives) .
- Sulfonate esters : Alkoxy groups displace chloride in alcohol-rich conditions .
- Thioethers : Thiols (e.g., mercaptopyridine) yield sulfides under mild basic conditions .
Key Consideration : Reaction rates depend on solvent polarity and nucleophile strength. Anhydrous DMF or THF is preferred for amine reactions to avoid hydrolysis .
How does stereochemistry at the oxazolidinone 5-position influence antibacterial activity?
Advanced
The 5-(R) configuration is essential for binding to bacterial ribosomes. Modifications here disrupt hydrogen bonding with 23S rRNA, reducing efficacy. For instance, (S)-Linezolid derivatives show 10-fold lower activity compared to (R)-isomers . Methodological Insights :
- Chiral HPLC : Enantiomeric separation to assess purity .
- SAR Studies : Introduce methyl, fluoro, or morpholino groups at the 5-position to optimize potency and pharmacokinetics .
Q. Table 2: Stereochemical Impact on Bioactivity
| Substituent (5-position) | MIC₉₀ (μg/mL) S. aureus | Reference |
|---|---|---|
| (R)-Morpholino | 0.5 | |
| (S)-Morpholino | 8.0 |
What mechanistic approaches elucidate the compound's inhibition of bacterial protein synthesis?
Advanced
The oxazolidinone core binds to the 50S ribosomal subunit, blocking initiation complex formation. Techniques include:
- Radiolabeled Binding Assays : Use H-labeled analogs to quantify ribosome affinity .
- Cryo-EM : Resolve drug-ribosome interactions at near-atomic resolution .
- Resistance Mutagenesis : Identify mutations in rplC (ribosomal protein L3) conferring resistance, confirming target engagement .
Example : Linezolid’s morpholino group enhances solubility and hydrogen bonding to A2451 and U2585 rRNA bases, as shown in docking studies .
What analytical techniques ensure purity and stability of this sulfonyl chloride during storage?
Q. Basic
- HPLC-PDA : Quantify purity (>95%) and detect hydrolysis byproducts (e.g., sulfonic acid) .
- Karl Fischer Titration : Monitor moisture content (<0.1% for anhydrous storage) .
- FT-IR : Track sulfonyl chloride degradation (disappearance of S=O stretch at 1370 cm⁻¹) .
Storage Protocol : Store under argon at –20°C in amber vials to prevent photolysis and hydrolysis .
How can computational models predict reactivity and regioselectivity in derivatization reactions?
Q. Advanced
- DFT Calculations : Predict electrophilic sites using Fukui indices; the sulfonyl chloride group has high values, favoring nucleophilic attack .
- MD Simulations : Model solvent effects on reaction pathways (e.g., THF stabilizes transition states in amine reactions) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity to guide synthesis .
Case Study : A QSAR model for oxazolidinone derivatives identified electron-withdrawing groups at the phenyl ring as critical for enhancing Gram-positive coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
